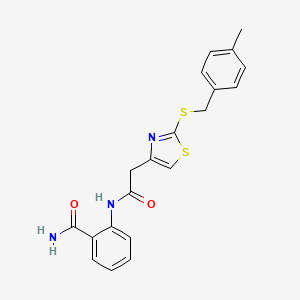
N-(3,5-dimethoxyphenyl)-2-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H18FN3O5S2 and its molecular weight is 475.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to N-(3,5-dimethoxyphenyl)-2-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide have been synthesized and characterized in various studies. For instance, sulfonamide derivatives were synthesized and investigated for their potential bioactivities, including antibacterial, antifungal, and antioxidant activities. These compounds were characterized using spectral and elemental analysis (Ch. Subramanyam et al., 2017). Additionally, sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole was synthesized and evaluated as proton exchange membranes for medium-high temperature fuel cells, showcasing its potential in material science (Jingmei Xu et al., 2013).
Cytotoxic and Antiproliferative Activities
Several studies have focused on the cytotoxic and antiproliferative activities of sulfonamide derivatives. These compounds have been evaluated against various cancer cell lines, showing potential as anticancer agents. For example, a series of sulfonamide derivatives were screened for their in vitro anticancer activity against breast and colon cancer cell lines, with certain compounds exhibiting significant potency (M. Ghorab et al., 2015). Another study reported the synthesis and in-vitro antiproliferative activity of thiophene-2-sulfonamide derivatives against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Chandrakant Pawar et al., 2018).
Enzyme Inhibition and Molecular Docking Studies
Sulfonamide derivatives have been evaluated for their inhibitory activities against enzymes such as carbonic anhydrase and acetylcholinesterase. These studies provide insights into the molecular interactions and potential therapeutic applications of these compounds. For instance, novel pyrazoline type sulfonamides were synthesized and evaluated for their inhibition of carbonic anhydrase and acetylcholinesterase, with low cytotoxicity being observed (Dilan Ozmen Ozgun et al., 2019). Additionally, benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and assessed for their antimicrobial and antitubercular activities, supported by molecular docking studies (Ramesh M. Shingare et al., 2022).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5S2/c1-25(15-10-16(28-2)12-17(11-15)29-3)32(26,27)18-7-8-31-19(18)21-23-20(24-30-21)13-5-4-6-14(22)9-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNOCDWJBILWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC(=C1)OC)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

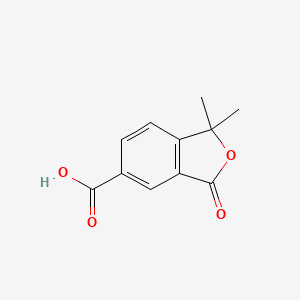
![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)

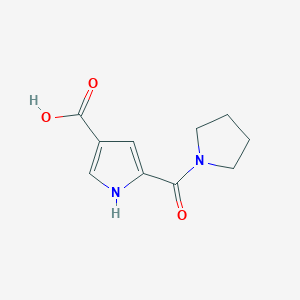
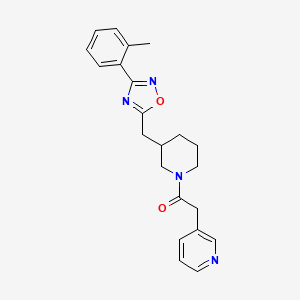
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B2642667.png)
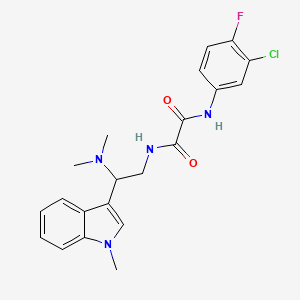
![7-((2E)-3-phenylprop-2-enyl)-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2642669.png)
![N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2642671.png)
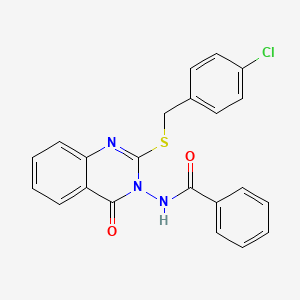

![3-Methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2642678.png)
